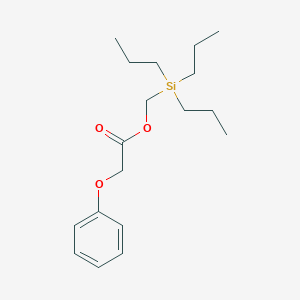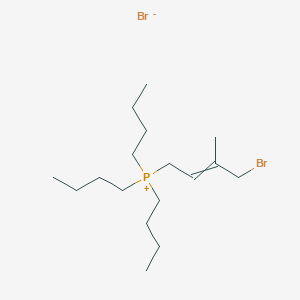
(4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide is a chemical compound that features a brominated alkene attached to a tributylphosphanium group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide typically involves the reaction of 4-bromo-3-methylbut-2-en-1-yl bromide with tributylphosphine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
(4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide or alkoxide ions.
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: The double bond in the alkene can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products
Nucleophilic Substitution: The major products are the corresponding substituted alkenes.
Oxidation: The major product is the phosphine oxide derivative.
Reduction: The major product is the fully saturated alkane.
科学研究应用
(4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide involves its reactivity as a phosphonium salt. The compound can act as a nucleophile or electrophile depending on the reaction conditions. The bromine atom can be displaced by nucleophiles, while the phosphonium group can stabilize transition states in various reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
(4-Bromo-3-methylbut-2-en-1-yl)phosphonium bromide: Lacks the tributyl groups, making it less bulky and potentially more reactive.
(4-Bromo-3-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide: Contains triphenyl groups instead of tributyl groups, affecting its solubility and reactivity.
(4-Bromo-3-methylbut-2-en-1-yl)(trimethyl)phosphanium bromide: Smaller alkyl groups, leading to different steric and electronic properties.
Uniqueness
(4-Bromo-3-methylbut-2-en-1-yl)(tributyl)phosphanium bromide is unique due to the presence of the tributyl groups, which provide steric hindrance and influence the compound’s reactivity and solubility. This makes it particularly useful in specific synthetic applications where such properties are advantageous.
属性
CAS 编号 |
79521-51-0 |
|---|---|
分子式 |
C17H35Br2P |
分子量 |
430.2 g/mol |
IUPAC 名称 |
(4-bromo-3-methylbut-2-enyl)-tributylphosphanium;bromide |
InChI |
InChI=1S/C17H35BrP.BrH/c1-5-8-12-19(13-9-6-2,14-10-7-3)15-11-17(4)16-18;/h11H,5-10,12-16H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
OSFDWEGEMPDOEC-UHFFFAOYSA-M |
规范 SMILES |
CCCC[P+](CCCC)(CCCC)CC=C(C)CBr.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


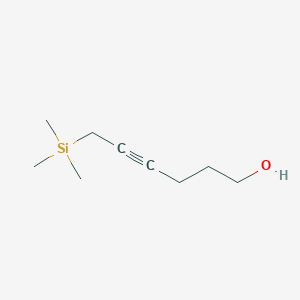
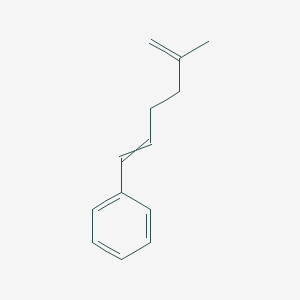
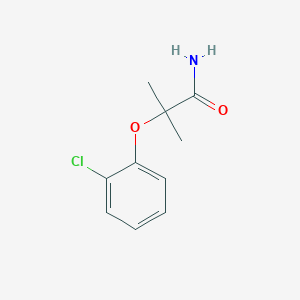
![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
![N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide](/img/structure/B14448516.png)
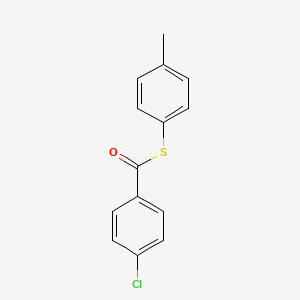
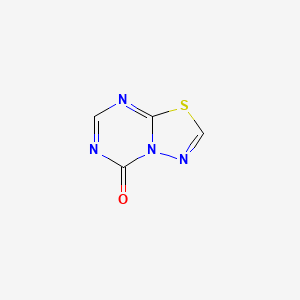
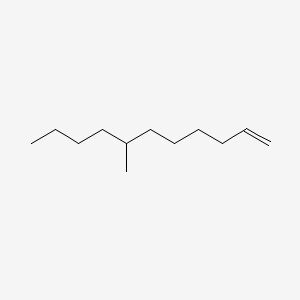
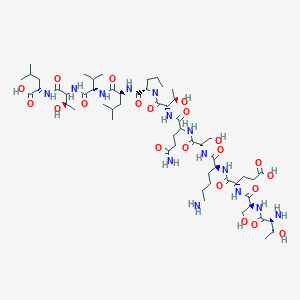
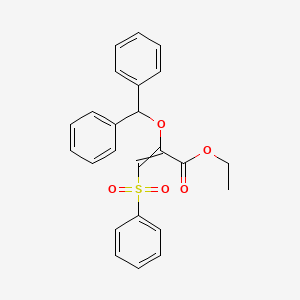
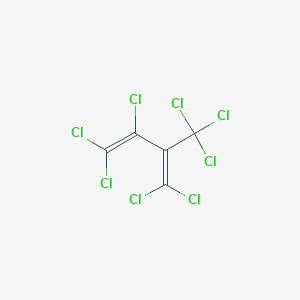
![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
